molecular formula C18H21N5O2 B431556 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(1H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(1H)-one

货号: B431556
分子量: 339.4 g/mol
InChI 键: FMOZQMQXFOCIFQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(1H)-one, also known as Y021-5121, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Compound Overview

Chemical Properties:

  • Molecular Formula: C18H21N5O2
  • Molecular Weight: 339.4 g/mol
  • CAS Number: 511515-23-4
  • LogP: 3.3 (indicating moderate lipophilicity)
PropertyValue
Molecular Weight339.4 g/mol
LogP3.3
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area71.33 Ų

Antidiabetic Potential

Research indicates that compounds similar to Y021-5121 exhibit significant antidiabetic effects, particularly through the inhibition of dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are known to enhance insulin secretion and improve glycemic control in type 2 diabetes mellitus (T2DM) patients. For instance, a study highlighted that DPP-IV inhibition leads to reduced levels of glycated hemoglobin (HbA1c) and improved renal outcomes in diabetic nephropathy patients .

The proposed mechanism of action for Y021-5121 involves:

  • Inhibition of DPP-IV : This enzyme plays a critical role in glucose metabolism by degrading incretin hormones, which are vital for insulin secretion.
  • Renoprotective Effects : The compound may exert protective effects on renal function by modulating inflammatory pathways and reducing oxidative stress in diabetic conditions .
  • Regulation of Glucose Homeostasis : By enhancing the action of incretin hormones, Y021-5121 may help maintain glucose levels within a normal range, thereby mitigating complications associated with diabetes .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to Y021-5121:

  • Clinical Trials on DPP-IV Inhibitors :
    • A double-blind randomized trial assessed the efficacy of linagliptin, a DPP-IV inhibitor, showing significant reductions in urinary albumin excretion over 24 weeks compared to placebo . This suggests that similar compounds could offer renal benefits alongside glycemic control.
  • In Vitro Studies :
    • Laboratory studies demonstrated that Y021-5121 effectively inhibits DPP-IV activity in cultured cell lines, leading to increased insulin secretion and decreased glucagon release from pancreatic alpha-cells .
  • Pharmacokinetics :
    • The pharmacokinetic profile indicates that Y021-5121 has favorable absorption characteristics, with a moderate half-life that supports its potential for oral administration in clinical settings .

科学研究应用

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity:
    • Studies have shown that derivatives of quinazoline and pyrimidine compounds often act as inhibitors of specific protein kinases involved in cancer progression. For instance, the structural similarity of this compound to known kinase inhibitors suggests it may have similar properties .
  • Antimicrobial Properties:
    • Compounds with quinazoline and pyrimidine structures have demonstrated antimicrobial activity against various pathogens. The specific interactions at the molecular level are still under investigation but are believed to involve enzyme inhibition pathways .
  • Enzyme Inhibition:
    • The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells, although precise mechanisms are yet to be fully elucidated .

Case Study 1: Protein Kinase Inhibition

A recent study explored the inhibitory effects of quinazoline derivatives on specific protein kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). The results indicated that modifications to the core structure significantly affected inhibitory potency, suggesting that 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(1H)-one could be a promising candidate for further development as a kinase inhibitor .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives of this compound were tested against a panel of bacterial strains. The results showed varying degrees of efficacy, indicating potential for development into therapeutic agents targeting bacterial infections .

属性

分子式

C18H21N5O2

分子量

339.4 g/mol

IUPAC 名称

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H21N5O2/c1-5-13-10(3)19-18(22-16(13)24)23-17-20-11(4)14-9-12(25-6-2)7-8-15(14)21-17/h7-9H,5-6H2,1-4H3,(H2,19,20,21,22,23,24)

InChI 键

FMOZQMQXFOCIFQ-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OCC)C)C

手性 SMILES

CCC1=C(NC(=NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OCC)C)C

规范 SMILES

CCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OCC)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。